molecular formula C18H23N3O3S B11466529 Tert-butyl 2-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate CAS No. 1173675-35-8

Tert-butyl 2-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate

Cat. No.: B11466529
CAS No.: 1173675-35-8
M. Wt: 361.5 g/mol
InChI Key: NBBAUFIORHNARV-AWEZNQCLSA-N
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Description

Tert-butyl 2-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C18H23N3O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then linked to the pyrrolidine ring. The benzylsulfanyl group is introduced in the final steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and benzylsulfanyl group are key functional groups that facilitate binding to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate is unique due to the presence of the oxadiazole ring and benzylsulfanyl group, which confer specific chemical and biological properties not found in similar compounds. These features make it a valuable molecule for various research applications .

Properties

CAS No.

1173675-35-8

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

tert-butyl (2S)-2-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H23N3O3S/c1-18(2,3)24-17(22)21-11-7-10-14(21)15-19-20-16(23-15)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m0/s1

InChI Key

NBBAUFIORHNARV-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NN=C(O2)SCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)SCC3=CC=CC=C3

solubility

50.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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